molecular formula C8H10N2O3 B12841786 Methyl 5-amino-4-methoxynicotinate

Methyl 5-amino-4-methoxynicotinate

Cat. No.: B12841786
M. Wt: 182.18 g/mol
InChI Key: XAWIZQVQRKCXIS-UHFFFAOYSA-N
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Description

Methyl 5-amino-4-methoxynicotinate is an organic compound with the molecular formula C8H10N2O3 It is a derivative of nicotinic acid and features both amino and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-amino-4-methoxynicotinate typically involves the reaction of 5-amino-4-methoxynicotinic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-4-methoxynicotinate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted nicotinates.

Scientific Research Applications

Methyl 5-amino-4-methoxynicotinate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-amino-4-methoxynicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-2-methoxynicotinate
  • Methyl 2-chloro-5-methoxynicotinate
  • Methyl 5-bromo-3-methoxypicolinate

Uniqueness

Methyl 5-amino-4-methoxynicotinate is unique due to the presence of both amino and methoxy groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to its analogs, making it a valuable compound in various research fields.

Properties

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

methyl 5-amino-4-methoxypyridine-3-carboxylate

InChI

InChI=1S/C8H10N2O3/c1-12-7-5(8(11)13-2)3-10-4-6(7)9/h3-4H,9H2,1-2H3

InChI Key

XAWIZQVQRKCXIS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=NC=C1C(=O)OC)N

Origin of Product

United States

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